molecular formula C5H5O2- B8414991 Pent-4-ynoate

Pent-4-ynoate

Cat. No. B8414991
M. Wt: 97.09 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249161B2

Procedure details

To a suspension of N-chlorosuccimide (71.5 g, 535 mmol) in CHCl3 (360 mL) and pyridine (1.61 g, 20.3 mmol) was added a solution of (E)-acetaldehyde oxime (31.6 g, 535 mmol). After a period of 1 h, propargylacetate (35.0 g, 357 mmol) in a minimum of CHCl3 was added to the previous mixture. Triethylamine (114 g, 1124 mmol) was then added dropwise and the reaction mixture was cooled in a water bath in order to maintain the internal temperature below the boiling point. After a period of 1 h, the reaction mixture was concentrated in vacuo followed by the addition of EtOAc. The mixture was filtered on a glass filter and the solid washed with EtOAc, the combined filtrates were evaporated. After evaporation, additional EtOAc was added and the previous process repeated. The EtOAc was evaporated and the crude product was purified on a on Biotage system (isocratic elution 40% EtOAc:60% Hexanes) and the fractions followed by LC/MS to provide the titled compound as a clear oil. LC/MS: m/z 156 [M+H]+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5]C=CC=1.[CH:7](=[N:9]/[OH:10])\[CH3:8].C([CH2:14][C:15]([O-:17])=[O:16])C#C.[CH2:18](N(CC)CC)C>C(Cl)(Cl)Cl>[C:15]([O:17][CH2:5][C:6]1[O:10][N:9]=[C:7]([CH3:18])[CH:8]=1)(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
31.6 g
Type
reactant
Smiles
C(\C)=N/O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(C#C)CC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
114 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
360 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in a water bath in order
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below the boiling point
WAIT
Type
WAIT
Details
After a period of 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
followed by the addition of EtOAc
FILTRATION
Type
FILTRATION
Details
The mixture was filtered on a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the solid washed with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
After evaporation, additional EtOAc
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The EtOAc was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a
WASH
Type
WASH
Details
on Biotage system (isocratic elution 40% EtOAc:60% Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=NO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.